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Compound of Interest

Compound Name: BP Fluor 594 NHS ester

Cat. No.: B3179287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BP Fluor 594 NHS ester, a popular red

fluorescent dye for labeling biomolecules, with its common alternatives. The information

presented is intended to assist researchers in selecting the optimal fluorescent probe for their

specific applications by offering a side-by-side look at key performance characteristics,

supported by experimental data found in peer-reviewed literature and technical notes.

Performance Comparison of BP Fluor 594 and
Alternatives
BP Fluor 594 is a bright and water-soluble red fluorescent dye with excitation and emission

maxima at approximately 590 nm and 617 nm, respectively.[1] It is widely used for labeling

proteins and antibodies for applications such as fluorescence microscopy and flow cytometry.

[1] Its performance is often compared to other fluorescent dyes with similar spectral properties,

including Alexa Fluor 594, DyLight 594, and CF™594. While direct head-to-head comparisons

involving BP Fluor 594 are not readily available in public literature, data comparing its common

alternatives can provide valuable insights into its expected performance.
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Feature
BP Fluor 594
NHS Ester

Alexa Fluor
594 NHS Ester

DyLight 594
NHS Ester

CF™594 NHS
Ester

Excitation Max

(nm)
~590 ~590 ~593 ~593

Emission Max

(nm)
~617 ~617 ~618 ~614

**Extinction

Coefficient

(M⁻¹cm⁻¹) **

~92,000 ~73,000 ~80,000 ~115,000

Relative

Brightness
Bright Bright

Brighter than

Alexa Fluor 594

Significantly

brighter than

Alexa Fluor 594

Photostability Good

Good, but

reported to be

less stable than

some

alternatives

Slightly more

photostable than

Alexa Fluor 594

Excellent

pH Sensitivity
Insensitive (pH

4-10)

Insensitive (pH

4-10)

Insensitive (pH

4-9)
Not specified

Water Solubility High High High High

Note: Data is compiled from various manufacturer specifications and comparative studies.

Direct experimental comparison under identical conditions is recommended for optimal dye

selection.

Key Findings from Comparative Studies:

Brightness: Studies have shown that DyLight 594 conjugates can be significantly brighter

than those of Alexa Fluor 594. One study reported the quantum yield of DyLight 594

conjugated to IgG to be approximately 50% higher than that of Alexa Fluor 594 conjugates.

Another source indicates that DyLight 594 antibody conjugates are distinctly brighter than

Alexa Fluor 594 conjugates.[2][3] Furthermore, CF™594 is claimed to be significantly
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brighter than Alexa Fluor 594 when conjugated to proteins, a benefit attributed to its high

quantum yield and exceptional water solubility.

Photostability: DyLight 594 has been reported to exhibit slightly longer fluorescence lifetime

and better photostability compared to Alexa Fluor 594.[2] CF™594 is also marketed as

having excellent photostability, making it suitable for demanding imaging applications like

confocal microscopy.

General Considerations: While red and far-red fluorescent dyes are advantageous for

minimizing autofluorescence, they have been observed to have a tendency to form

aggregates in the cytoplasm during live-cell imaging.[2]

Experimental Protocols
To ensure the successful validation of a BP Fluor 594 NHS ester conjugate, two key

experiments are crucial: protein labeling followed by the calculation of the Degree of Labeling

(DOL), and the functional application of the conjugate in a technique such as fluorescence

microscopy or flow cytometry.

I. Protein Labeling with BP Fluor 594 NHS Ester and DOL
Calculation
This protocol outlines the steps for conjugating BP Fluor 594 NHS ester to a protein, typically

an antibody, and subsequently determining the average number of dye molecules per protein.

Materials:

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

BP Fluor 594 NHS ester

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Purification column (e.g., desalting column)

Spectrophotometer
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Methodology:

Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10

mg/mL in the reaction buffer.

Dye Preparation: Immediately before use, dissolve the BP Fluor 594 NHS ester in a small

amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

Conjugation Reaction: While gently vortexing the protein solution, add a calculated molar

excess of the dissolved dye. The optimal molar ratio of dye to protein should be determined

empirically but typically ranges from 5:1 to 20:1.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification: Separate the labeled protein from unreacted dye using a desalting column

equilibrated with an appropriate storage buffer (e.g., PBS).

Degree of Labeling (DOL) Calculation:

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption

maximum of the dye (~590 nm, A_max).

Calculate the protein concentration using the following formula, correcting for the dye's

absorbance at 280 nm:

Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

Where:

CF is the correction factor (A280 of the dye / A_max of the dye). The CF for dyes

spectrally similar to BP Fluor 594 is typically around 0.5-0.7.

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

Calculate the DOL using the following formula:
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DOL = A_max / (ε_dye × Protein Concentration (M))

Where:

ε_dye is the molar extinction coefficient of BP Fluor 594 at its A_max (~92,000

M⁻¹cm⁻¹).

An optimal DOL for antibodies is generally between 2 and 10.

II. Validation of Conjugate Activity by Fluorescence
Microscopy
This protocol describes the use of a BP Fluor 594-labeled antibody to visualize a specific target

in cultured cells.

Materials:

Cells grown on coverslips

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

BP Fluor 594-labeled primary or secondary antibody

Mounting medium with an antifade reagent

Fluorescence microscope with appropriate filters for red fluorescence

Methodology:

Cell Preparation: Fix, permeabilize, and block the cells to prepare them for antibody staining.

Antibody Incubation: Incubate the cells with the BP Fluor 594-labeled antibody at a

predetermined optimal concentration for 1-2 hours at room temperature in the dark.
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Washing: Wash the cells several times with PBS to remove unbound antibodies.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a

laser line and emission filter suitable for BP Fluor 594 (e.g., excitation around 590 nm,

emission around 617 nm). Acquire images and assess the specificity and intensity of the

signal.

III. Validation of Conjugate Activity by Flow Cytometry
This protocol details the use of a BP Fluor 594-labeled antibody for identifying and quantifying

a specific cell population.

Materials:

Single-cell suspension

Staining buffer (e.g., PBS with 2% FBS)

BP Fluor 594-labeled antibody

Flow cytometer with a laser capable of exciting at or near 594 nm

Methodology:

Cell Preparation: Prepare a single-cell suspension and wash the cells with staining buffer.

Antibody Staining: Incubate the cells with the BP Fluor 594-labeled antibody at its optimal

concentration for 20-30 minutes on ice, protected from light.

Washing: Wash the cells with staining buffer to remove excess antibody.

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow

cytometer.

Data Analysis: Analyze the data to determine the percentage of positive cells and the mean

fluorescence intensity of the stained population.
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Visualizing Workflows and Pathways
To further clarify the experimental processes and their underlying principles, the following

diagrams have been generated using Graphviz.

Protein Labeling Workflow

Protein Solution
(e.g., Antibody)

Conjugation Reaction
(pH 8.3-8.5)

BP Fluor 594 NHS Ester
in DMSO/DMF

Purification
(Desalting Column) Purified Conjugate

Click to download full resolution via product page

Caption: Protein Labeling Workflow

Conjugate Activity Validation

BP Fluor 594 Conjugate

Fluorescence Microscopy Flow Cytometry

Cellular Imaging
(Localization, Intensity)

Cell Population Analysis
(%, MFI)

Click to download full resolution via product page

Caption: Conjugate Activity Validation
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Caption: Signaling Pathway Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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